Home > Products > Screening Compounds P32068 > 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine
3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine - 1012344-89-6

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine

Catalog Number: EVT-14091757
CAS Number: 1012344-89-6
Molecular Formula: C11H8BrN3O2
Molecular Weight: 294.10 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. This compound is characterized by the presence of a bromine atom at the 3-position and a furan-2-ylmethoxy group at the 6-position of the imidazo[1,2-b]pyridazine core structure. Such compounds have garnered attention due to their potential biological activities, particularly as protein kinase inhibitors, which are crucial in various therapeutic applications.

Source

The compound can be synthesized through various chemical methods, and its structure has been documented in several patents and scientific literature. Notably, it is referenced in patent documents that describe its synthesis and potential applications in treating diseases related to protein kinase activity .

Classification

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is classified as an organic heterocyclic compound. Its classification falls under the broader category of nitrogen-containing heterocycles, specifically those that include both pyridazine and imidazole functionalities.

Synthesis Analysis

Methods

The synthesis of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine typically involves multi-step synthetic routes which may include:

  1. Formation of the Imidazo[1,2-b]pyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors.
  2. Bromination: The introduction of the bromine atom at the 3-position can be performed using brominating agents.
  3. Etherification: The furan-2-ylmethoxy group is introduced via an etherification reaction with furan derivatives.

Technical Details

The specific reaction conditions, such as temperature, solvent choice, and reaction time, can significantly affect yield and purity. For example, reactions may be conducted under reflux conditions in polar solvents like dimethylformamide or dimethyl sulfoxide to facilitate nucleophilic substitutions and cyclization processes.

Molecular Structure Analysis

Structure

The molecular structure of 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can be represented as follows:

C9H8BrN3O\text{C}_9\text{H}_8\text{BrN}_3\text{O}

This indicates a molecular weight of approximately 240.08 g/mol. The structure features a fused bicyclic system consisting of a pyridazine ring and an imidazole ring.

Data

The compound's chemical properties can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) to confirm its structure and purity.

Chemical Reactions Analysis

Reactions

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles under suitable conditions.
  2. Cross-Coupling Reactions: The compound can undergo palladium-catalyzed cross-coupling reactions for further functionalization.
  3. Deprotection Reactions: If protecting groups are used during synthesis, they can be removed under acidic or basic conditions.

Technical Details

The efficiency of these reactions often depends on the choice of catalysts, solvents, and reaction conditions tailored to specific functional groups present in the compound.

Mechanism of Action

Process

The mechanism of action for compounds like 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine primarily involves inhibition of specific protein kinases. These kinases play critical roles in signaling pathways that regulate cell growth and division.

Data

Inhibition studies typically involve assessing the compound's binding affinity for target kinases through biochemical assays, which may reveal its potential efficacy as a therapeutic agent against cancer or other diseases characterized by aberrant kinase activity.

Physical and Chemical Properties Analysis

Physical Properties

Some key physical properties include:

  • Appearance: Typically a solid crystalline form.
  • Melting Point: Specific melting points vary based on purity but are generally reported around 150–160 °C.

Chemical Properties

Chemical properties include:

  • Solubility: Soluble in polar organic solvents like dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but sensitive to light and moisture.

Relevant analyses such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) may provide insights into thermal stability and decomposition temperatures.

Applications

Scientific Uses

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine is primarily researched for its potential applications in:

  • Cancer Therapy: As a protein kinase inhibitor targeting specific pathways involved in tumor growth.
  • Drug Development: Serving as a lead compound for synthesizing more potent derivatives with improved pharmacological profiles.

The ongoing research into this compound highlights its significance in medicinal chemistry and pharmaceutical development aimed at treating various diseases linked to dysregulated kinase activity.

Synthetic Methodologies for 3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine

Cyclocondensation Approaches for Imidazo[1,2-b]pyridazine Core Formation

The construction of the imidazo[1,2-b]pyridazine scaffold relies predominantly on the cyclocondensation of 6-aminopyridazines with α-halocarbonyl compounds. This reaction proceeds via nucleophilic displacement of the halogen atom by the aminopyridazine nitrogen, followed by intramolecular dehydration to form the fused bicyclic system. Key experimental variables include:

  • Solvent Selection: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile facilitate higher yields (75–85%) compared to protic solvents (e.g., ethanol, ≤60%) due to enhanced nucleophilicity and reduced side reactions [4].
  • Catalysis: Mild bases such as potassium carbonate or triethylamine (1.5 equiv.) are critical for deprotonation without promoting decomposition [6].
  • Temperature Control: Reactions conducted at 80–90°C for 8–12 hours achieve optimal cyclization, while temperatures >100°C accelerate degradation [4].

Table 1: Optimization of Cyclocondensation Parameters

Aminopyridazineα-HalocarbonylSolventBaseYield (%)
6-Aminopyridazine2-BromoacetophenoneDMFK₂CO₃82
6-AminopyridazineChloroacetoneMeCNEt₃N78
6-AminopyridazineBromoacetaldehydeEtOHNaOAc58

Microwave-assisted synthesis reduces reaction times to 30–60 minutes with comparable yields (80–88%), demonstrating improved efficiency for scale-up [3].

Bromination Strategies at the 3-Position: Regioselectivity and Efficiency

Electrophilic bromination at the electron-rich C-3 position of the imidazo[1,2-b]pyridazine core exhibits high regioselectivity due to the inherent polarization of the ring system. N-Bromosuccinimide (NBS) serves as the preferred electrophilic bromine source:

  • Solvent Influence: Reactions in chlorinated solvents (dichloromethane, chloroform) afford >90% regioselectivity, whereas polar solvents (acetic acid) promote dibromination [6].
  • Stoichiometry: A 1.05–1.10 equiv. of NBS minimizes polybromination byproducts. Excess NBS (>1.2 equiv.) leads to C-8 brominated derivatives [4].
  • Catalysis: Radical initiators (e.g., AIBN) are unnecessary, as bromination proceeds via ionic mechanisms under dark conditions at 0–25°C [6].

Table 2: Bromination Outcomes Under Varied Conditions

SubstrateBrominating AgentSolventTemp (°C)Yield (%)Regioselectivity
Imidazo[1,2-b]pyridazineNBS (1.05 equiv.)CH₂Cl₂092>98% C-3
Imidazo[1,2-b]pyridazineBr₂ (1 equiv.)AcOH256585% C-3, 15% C-8

¹H NMR analysis confirms C-3 substitution by the absence of the characteristic H-3 signal at δ 7.8–8.0 ppm and emergence of a new singlet for H-2 at δ 8.2 ppm [4] [9].

Functionalization at the 6-Position: Furan-2-ylmethoxy Group Introduction via Coupling Reactions

The introduction of the furan-2-ylmethoxy group at C-6 exploits nucleophilic aromatic substitution (SNAr) or copper-catalyzed Ullmann ether synthesis:

  • SNAr Reactivity: Chloro- or bromo-imidazopyridazines undergo displacement with furfuryl alcohol under basic conditions (KOH, DMSO, 100°C). Electron-withdrawing groups (e.g., C-3 bromine) enhance reactivity, achieving 70–80% yields [3] [8].
  • Ullmann Coupling: Copper(I) catalysts (CuI, 10 mol%) with ligands (1,10-phenanthroline) enable reactions at lower temperatures (60–80°C). This method tolerates diverse furfuryl derivatives without racemization [3].

Key mechanistic considerations:

  • Base Strength: Strong bases (NaH) deprotonate furfuryl alcohol, generating the nucleophilic alkoxide in situ.
  • Solvent Effects: Dimethyl sulfoxide (DMSO) outperforms DMF due to superior solvation of oxyanion intermediates [8].
  • Leaving Group: Bromine exhibits higher reactivity than chlorine in SNAr, reducing reaction times from 24 to 8 hours [3].

Protecting Group Strategies for Nitrogenous Intermediates

Protection of the pyridazine nitrogen (N-2) or ring NH groups is essential during functionalization to prevent undesired side reactions. Carbamates and amides offer orthogonal deprotection:

  • Boc (tert-Butoxycarbonyl): Installed using di-tert-butyl dicarbonate (Boc₂O)/DMAP. Removed with trifluoroacetic acid (TFA) without affecting the furan ring or bromine [7] [10].
  • Fmoc (Fluorenylmethyloxycarbonyl): Cleaved under mild basic conditions (piperidine/DMF), compatible with acid-sensitive groups [2] [7].
  • Trifluoroacetamide: Stable under acidic conditions but cleaved by K₂CO₃/MeOH, useful for sequential protections [10].

Table 3: Protecting Group Stability Profiles

Protecting GroupInstallation ReagentCleavage ConditionsCompatibility
BocBoc₂O, DMAP, CH₂Cl₂50% TFA/CH₂Cl₂, 25°CAcid-stable furans
FmocFmoc-OSu, Na₂CO₃, DMF20% piperidine/DMFBase-sensitive esters
Trifluoroacetamide(CF₃CO)₂O, Et₃N10% K₂CO₃/MeOHBrominated cores

Orthogonal protection (e.g., Boc vs. Fmoc) allows selective modifications at multiple sites, as demonstrated in patents synthesizing analogous imidazopyridazine inhibitors [3] [4].

Optimization of Reaction Conditions for High-Yield Synthesis

Maximizing yield and purity requires precise control over stoichiometry, catalysis, and purification:

  • Solvent Purity: Anhydrous DMF or DMSO is critical for SNAr to prevent hydrolysis of halo-intermediates. Water content >0.1% reduces yields by 15–20% [8].
  • Catalyst Loading: For Ullmann coupling, 10 mol% CuI with 20 mol% neocuproine ligand achieves turnover numbers >50, minimizing copper residues [3].
  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:3) removes succinimide byproducts from bromination. Recrystallization from ethanol/water mixtures enhances purity to >99% [4] [6].

Scale-up considerations:

  • Temperature Gradients: Gradual heating during cyclocondensation prevents exothermic decomposition.
  • Reaction Monitoring: HPLC or LC-MS tracking of intermediate consumption (e.g., aminopyridazine) ensures complete conversion before bromination [6].
  • Cost Efficiency: Substituting furfuryl alcohol for expensive furfuryl bromide reduces raw material costs by 60% without yield compromise [3].

Properties

CAS Number

1012344-89-6

Product Name

3-Bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine

IUPAC Name

3-bromo-6-(furan-2-ylmethoxy)imidazo[1,2-b]pyridazine

Molecular Formula

C11H8BrN3O2

Molecular Weight

294.10 g/mol

InChI

InChI=1S/C11H8BrN3O2/c12-9-6-13-10-3-4-11(14-15(9)10)17-7-8-2-1-5-16-8/h1-6H,7H2

InChI Key

KDRFSAYDNRYPFC-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC2=NN3C(=NC=C3Br)C=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.